4-Nitrocinnamonitrile

Vue d'ensemble

Description

Synthesis Analysis

4-Nitrocinnamonitrile and its derivatives are synthesized through multiple approaches, emphasizing the versatility of nitro and nitrile groups in facilitating chemical reactions. For instance, derivatives of 4-nitrophenylacrylonitrile consisting of a carbazole moiety have been synthesized to explore their gelation-induced emission enhancement properties. These derivatives demonstrate the critical role of the nitro group in enhancing intermolecular interactions, crucial for gel formation in organic solvents (Xue et al., 2014). Furthermore, alkynylation and cyanation of alkenes using the diverse properties of a nitro group have been explored to produce α,β-difunctionalized alkenes, showcasing the chemical versatility of nitrocinnamates (Asahara et al., 2018).

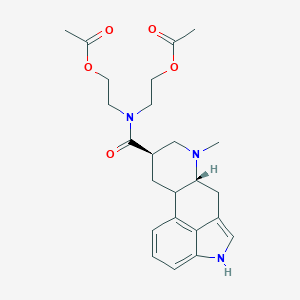

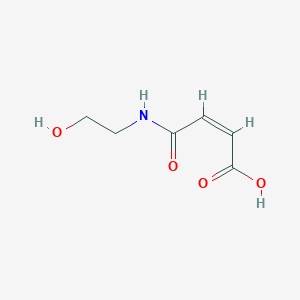

Molecular Structure Analysis

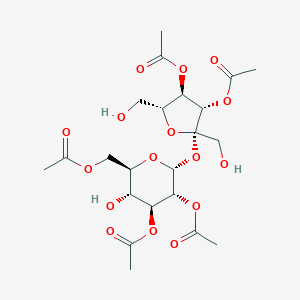

The molecular structure of 4-Nitrocinnamonitrile and its derivatives has been elucidated through various analytical techniques. X-ray diffraction studies, for instance, have been instrumental in understanding the self-assembly and molecular stacking behavior of these compounds. Such analyses reveal that the large dipole moments, attributed to the electron-withdrawing nitro groups, facilitate anti-parallel molecular stacking and the formation of one-dimensional nanofibers in gel phases, highlighting the molecular intricacies that govern the physical properties of these compounds (Xue et al., 2014).

Chemical Reactions and Properties

4-Nitrocinnamonitrile undergoes a variety of chemical reactions, demonstrating its reactivity and functional utility in synthetic chemistry. Its ability to participate in Michael addition reactions, and its role in the synthesis of energetically competent compounds, are notable. For example, β-nitrostyrenes serve as scaffolds for producing α,β-difunctionalized alkenes, underlining the compound's significance in creating structurally diverse molecules (Asahara et al., 2018).

Physical Properties Analysis

The physical properties of 4-Nitrocinnamonitrile derivatives, such as gelation abilities and emission properties, are significantly influenced by their molecular structure. The presence of the nitro group alongside other functional groups plays a pivotal role in enhancing these properties. For instance, certain derivatives can gelatinize organic solvents, and this gelation process is accompanied by emission enhancement, showcasing the compound's potential in material science applications (Xue et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-Nitrocinnamonitrile are characterized by its reactivity towards various nucleophiles and its participation in diverse chemical reactions. The compound's ability to undergo transformations such as alkynylation, cyanation, and participation in the synthesis of high-nitrogen energetic compounds, underscores its utility in organic synthesis and materials chemistry (Asahara et al., 2018).

Applications De Recherche Scientifique

Corrosion Inhibition : Yttrium 4-nitrocinnamate is effective in inhibiting corrosion of AS1020 steel at low concentrations. It maintains smooth surfaces and promotes the random distribution of minor anodes, as detailed in a study titled "Study of yttrium 4-nitrocinnamate to promote surface interactions with AS1020 steel" by Hiển et al. (2017) in "Applied Surface Science" (Hiển et al., 2017).

Medical Diagnostics : A practical method using 4-nitrobenzenesulfonyl chloride in LC-MS for detecting estrogens in biological fluids was developed, aiding in the diagnosis of fetoplacental function in pregnant women. This is described in "Procedure for increasing the detection responses of estrogens in LC–MS based on introduction of a nitrobenzene moiety followed by electron capture atmospheric pressure chemical ionization" by Higashi et al. (2006) in "Analytical and Bioanalytical Chemistry" (Higashi et al., 2006).

Anti-Tumor Activities : N-hydroxycinnamamide derivatives, including 4-nitrocinnamonitrile derivatives, show potential in anti-tumor activities due to their histone deacetylase inhibition and high nitro oxide production in cancer cells. This is elaborated in "Design, synthesis and biological evaluation of nitro oxide donating N-hydroxycinnamamide derivatives as histone deacetylase inhibitors" by Tu et al. (2014) in "Chemical & pharmaceutical bulletin" (Tu et al., 2014).

Herbicidal Activities : 4-nitrophthalimide, a derivative of 4-nitrocinnamonitrile, in aza-Michael addition to nitroalkenes produces products with moderate to good herbicidal activity against cole and barnyard grass. This is discussed in "Asymmetric aza-Michael additions of 4-nitrophthalimide to nitroalkenes and preliminary study of the products for herbicidal activities" by Ma et al. (2013) in "Tetrahedron" (Ma et al., 2013).

Bioremediation Strategies : Nitroaromatic compounds, such as 4-nitrocinnamonitrile, can be transformed into amines, aliphatic acids, and nitrates by various microbial systems, which is significant for bioremediation strategies. This is highlighted in "Biodegradation of nitroaromatic compounds" by Spain (2013) in "Annual review of microbiology" (Spain, 2013).

Water Quality Monitoring : The amine functionalized conjugate material, likely incorporating 4-nitrocinnamonitrile derivatives, provides efficient monitoring and removal of ultra-trace levels of nitrite in wastewater. This application is detailed in "Introducing an amine functionalized novel conjugate material for toxic nitrite detection and adsorption from wastewater" by Awual et al. (2019) in "Journal of Cleaner Production" (Awual et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFGEWUHBJJYKR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrocinnamonitrile | |

CAS RN |

27892-88-2 | |

| Record name | Cinnamonitrile, p-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027892882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-nitrocinnamonitrile formed according to the research?

A1: The research paper describes the reaction of certain Schiff bases with superoxide ions in acetonitrile []. Specifically, when N-(4-nitrobenzylidene)aniline, a type of Schiff base, reacts with superoxide ions, it forms an adduct. This adduct then undergoes further oxidation, ultimately yielding 4-nitrocinnamonitrile as a product [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)